N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide -

N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Catalog Number: EVT-4614569
CAS Number:
Molecular Formula: C21H28N4O3S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno­[2,3-b][1,5]­benzodiazepine) is a well-known atypical antipsychotic drug. [, ] It is primarily used to treat schizophrenia and bipolar disorder. Olanzapine exhibits antagonist activity at various dopamine and serotonin receptors. [, ]

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is a novel compound investigated for its inhibitory effects on osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and their overactivity contributes to bone diseases. PPOA-N-Ac-2-Cl has been shown to inhibit the formation of mature osteoclasts and downregulate the expression of genes involved in osteoclast differentiation, such as TRAF6. []

Darexaban (YM150)

Compound Description: Darexaban (YM150) is a potent and orally available factor Xa inhibitor. [] Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a promising strategy for developing antithrombotic agents. Darexaban exhibits potent anticoagulant activity and is currently under clinical development for preventing and treating thromboembolic diseases. []

Relevance: While Darexaban doesn't share a direct structural moiety with the main compound, the paper discussing Darexaban highlights the importance of replacing the strong basic amidine group found in earlier Factor Xa inhibitors to improve the pharmacokinetic profile after oral administration. [] This emphasis on optimizing pharmacokinetic properties through structural modifications is relevant when considering the potential development of N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide as a therapeutic agent.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 represents a novel phosphodiesterase 4 (PDE4) inhibitor. [] PDE4 inhibitors have therapeutic potential as anti-inflammatory agents, but their clinical use has been hampered by side effects like nausea and vomiting. EPPA-1 exhibits potent anti-inflammatory activity with a significantly improved therapeutic index compared to earlier PDE4 inhibitors. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 acts as a dual inhibitor of neuronal nitric oxide synthase (nNOS) and an antioxidant. [] Excessive nitric oxide (NO) production and oxidative stress contribute to neuronal death during cerebral ischemia. BN 80933 has demonstrated neuroprotective effects in animal models of stroke by reducing infarct volume, improving neurological function, and decreasing blood-brain barrier disruption and inflammation. []

6-Fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid Enantiomers

Compound Description: These compounds represent a class of novel quinolone antimicrobial agents. [] They were designed based on the structures of ciprofloxacin and other known quinolones. These enantiomers demonstrated potent antimicrobial activity against various Gram-positive bacteria, while Gram-negative bacteria were less susceptible. []

N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [] CGRP is a neuropeptide involved in pain transmission, particularly in migraine headaches. BIBN4096BS effectively blocks CGRP receptors and shows promise in treating migraine. This compound exhibits high selectivity for CGRP receptors over related adrenomedullin receptors. []

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

Compound Description: These are a series of 8-quinolinamine derivatives designed as potential antileishmanial agents. [] Leishmaniasis is a neglected tropical disease caused by parasites of the Leishmania genus. These compounds were designed to improve upon the activity of a lead compound, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b), against Leishmania donovani infections. []

1-(4-Methyl)piperazinylfullerene (MPF) and N-[(2-Piperidyl)ethyl]aminofullerene (PEAF)

Compound Description: These are fullerene derivatives functionalized with piperazine and piperidine moieties, respectively. [] Fullerenes are carbon allotropes with unique properties, and their functionalization with different chemical groups allows for tailoring their properties for various applications. MPF and PEAF were investigated for their ability to form complexes with proton-donating polymers, demonstrating the potential of these fullerene derivatives in creating new materials. []

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor. [] Src family kinases play crucial roles in cell signaling pathways involved in cell growth, proliferation, and survival. Dasatinib exhibits antitumor activity by inhibiting these kinases and is used to treat chronic myeloid leukemia and other cancers. []

(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide (1a) and its Analogs

Compound Description: Compound 1a and its analogs represent a series of 3-(3-pyridyl)acrylamides developed as potential antiallergic agents. [] These compounds were designed to inhibit the release of chemical mediators involved in allergic reactions, such as histamine and leukotrienes. Some of these compounds, particularly (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (17p), exhibited potent antiallergic activity in animal models and showed promise as potential treatments for allergic diseases. []

N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (YM150)

Compound Description: This compound, also referred to as YM150, is a potent and orally available Factor Xa inhibitor, similar to Darexaban (YM150). [] The compound effectively inhibits the coagulation cascade and is under investigation for preventing and treating thromboembolic events.

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist. [] It exhibits high affinity for 5-HT1A receptors and acts as a silent antagonist, meaning it blocks constitutive receptor activity without activating it. WAY-101405 has demonstrated efficacy in rodent models of learning and memory, suggesting potential therapeutic benefits in cognitive dysfunction. []

2-aminothiazole Derivatives

Compound Description: This broad category encompasses various 2-aminothiazole derivatives, with Dasatinib (BMS-354825) being a prominent example. [] These compounds have emerged as a novel template for developing kinase inhibitors. Their structure-activity relationship studies have been crucial in identifying potent and selective inhibitors of Src family kinases and other kinases involved in cancer and inflammatory diseases. []

N-(2,5-Disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines

Compound Description: This series of compounds, including CERESTAT (4, aptiganel CNS 1102), function as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers. [] NMDA receptors are glutamate receptors crucial for learning, memory, and synaptic plasticity. Their overactivation contributes to neuronal damage in neurological disorders. These guanidine derivatives exhibit neuroprotective effects by blocking NMDA receptors and are being investigated for treating stroke, traumatic brain injury, and other conditions. []

(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (20, CP-101,606)

Compound Description: CP-101,606 is a potent and selective NMDA receptor antagonist derived from ifenprodil, an antihypertensive agent with known NMDA antagonist activity. [] CP-101,606 effectively blocks NMDA receptors, protects neurons from glutamate-induced toxicity, and has a favorable safety profile compared to other NMDA antagonists. []

Properties

Product Name

N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(N-methylsulfonylanilino)propanamide

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H28N4O3S/c1-17(25(29(3,27)28)20-7-5-4-6-8-20)21(26)22-18-9-11-19(12-10-18)24-15-13-23(2)14-16-24/h4-12,17H,13-16H2,1-3H3,(H,22,26)

InChI Key

GJWUXMMCCONZTN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C)N(C3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.